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Compound of Interest

Compound Name: Azido-PEG6-C2-Boc

Cat. No.: B605878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

purification of Azido-PEG6-C2-Boc, a heterobifunctional linker crucial in the fields of

bioconjugation and drug development, particularly in the construction of Proteolysis Targeting

Chimeras (PROTACs). This document outlines detailed experimental protocols, presents

quantitative data in a structured format, and includes visualizations of the synthetic workflow

and its application.

Introduction
Azido-PEG6-C2-Boc is a chemical linker featuring an azide group at one terminus and a Boc-

protected amine at the other, connected by a six-unit polyethylene glycol (PEG) chain with an

ethyl C2 spacer. The azide group allows for efficient and specific conjugation to alkyne-

containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-

promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The Boc-

protected amine provides a stable, yet readily deprotectable, functional group for subsequent

conjugation to other molecules of interest. The PEG chain enhances the solubility and

pharmacokinetic properties of the resulting conjugate. These characteristics make Azido-
PEG6-C2-Boc a valuable tool for the modular assembly of complex biomolecules.[1][2][3]
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The synthesis of Azido-PEG6-C2-Boc is a multi-step process that begins with commercially

available hexaethylene glycol. The synthetic strategy involves the sequential modification of the

terminal hydroxyl groups to introduce the azide and the Boc-protected amine functionalities.

Experimental Protocols
Step 1: Synthesis of 1-Azido-17-hydroxy-3,6,9,12,15-pentaoxaheptadecane (Azido-PEG6-OH)

Mesylation: To a solution of hexaethylene glycol (1 equivalent) in dichloromethane (DCM) at

0 °C, triethylamine (1.2 equivalents) is added. Methanesulfonyl chloride (1.1 equivalents) is

then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours.

Azidation: Sodium azide (3 equivalents) is added to the reaction mixture, followed by the

addition of dimethylformamide (DMF) to enhance solubility. The reaction is then heated to 80

°C and stirred for 16 hours.

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered,

and the solvent is removed under reduced pressure. The residue is redissolved in ethyl

acetate and washed with water and brine. The organic layer is dried over anhydrous sodium

sulfate, filtered, and concentrated. The crude product is purified by column chromatography

on silica gel.

Step 2: Synthesis of 1-Azido-17-amino-3,6,9,12,15-pentaoxaheptadecane (Azido-PEG6-amine)

Mesylation of Azido-PEG6-OH: The hydroxyl group of Azido-PEG6-OH (1 equivalent) is

converted to a mesylate as described in Step 1.1.

Amination: The resulting mesylate is dissolved in a concentrated aqueous ammonia solution

and stirred in a sealed vessel at 60 °C for 48 hours.

Work-up and Purification: The reaction mixture is cooled, and the excess ammonia is

removed under reduced pressure. The aqueous solution is then extracted with DCM. The

combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated

to yield the crude amine. Purification is achieved by column chromatography.
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Boc Protection: Azido-PEG6-amine (1 equivalent) is dissolved in DCM. Di-tert-butyl

dicarbonate (Boc)2O (1.2 equivalents) and triethylamine (1.5 equivalents) are added to the

solution.

Reaction: The reaction mixture is stirred at room temperature for 12 hours.

Work-up and Purification: The solvent is removed under reduced pressure. The residue is

redissolved in ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl), followed by

saturated aqueous sodium bicarbonate, and finally brine. The organic layer is dried over

anhydrous sodium sulfate, filtered, and concentrated. The final product, Azido-PEG6-C2-
Boc, is purified by column chromatography.

Synthesis Workflow Diagram

Step 1: Synthesis of Azido-PEG6-OH Step 2: Synthesis of Azido-PEG6-amine Step 3: Boc Protection
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Figure 1. Synthetic workflow for Azido-PEG6-C2-Boc.

Purification and Characterization
The purification of Azido-PEG6-C2-Boc and its intermediates is critical to ensure high purity for

subsequent applications. Column chromatography using silica gel is the primary method of

purification. The choice of eluent system will depend on the polarity of the compound at each

step.

Purification Methods
Column Chromatography: A gradient of ethyl acetate in hexanes is typically effective for the

purification of the intermediates and the final product.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very

high purity, RP-HPLC can be employed as a final purification step.
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Characterization Data
The identity and purity of Azido-PEG6-C2-Boc are confirmed by various analytical techniques,

including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical and Characterization Data for Azido-PEG6-C2-Boc

Property Value

Molecular Formula C19H38N4O8

Molecular Weight 450.53 g/mol

Appearance Colorless to pale yellow oil

Purity (HPLC) >95%

¹H NMR (400 MHz, CDCl₃)

δ (ppm): 5.05 (br s, 1H, NH), 3.65 (m, 24H,

PEG-CH₂), 3.38 (t, J = 5.0 Hz, 2H, CH₂N₃), 3.31

(q, J = 5.2 Hz, 2H, CH₂NH), 1.44 (s, 9H,

C(CH₃)₃)

¹³C NMR (100 MHz, CDCl₃)
δ (ppm): 156.0, 79.1, 70.6, 70.5, 70.3, 70.0,

69.9, 50.7, 40.3, 28.4

Mass Spectrometry (ESI+)
m/z: [M+H]⁺ calculated for C19H39N4O8⁺:

451.2762, found: 451.2768

Application in PROTAC Synthesis
Azido-PEG6-C2-Boc is extensively used as a linker in the synthesis of PROTACs. The azide

and protected amine functionalities allow for the sequential and controlled conjugation of a

target protein ligand and an E3 ligase ligand.

PROTAC Assembly Workflow
Ligand Functionalization: A ligand for the target protein is synthesized with a terminal alkyne

group. A ligand for an E3 ubiquitin ligase is synthesized with a carboxylic acid or other

functional group suitable for amide bond formation.
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Boc Deprotection: The Boc protecting group on Azido-PEG6-C2-Boc is removed under

acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.

First Conjugation: The deprotected linker is coupled to the E3 ligase ligand via amide bond

formation.

Second Conjugation (Click Chemistry): The resulting intermediate, now bearing a terminal

azide, is reacted with the alkyne-functionalized target protein ligand via a CuAAC reaction to

form the final PROTAC molecule.

PROTAC Assembly Diagram
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Figure 2. Logical workflow for PROTAC assembly.

Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and

application of Azido-PEG6-C2-Boc. The outlined protocols and characterization data serve as

a valuable resource for researchers in drug discovery and chemical biology, facilitating the

development of novel therapeutics and research tools. The versatility of this linker in

constructing complex molecular architectures, such as PROTACs, underscores its importance

in advancing modern medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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